Khivorin

Description

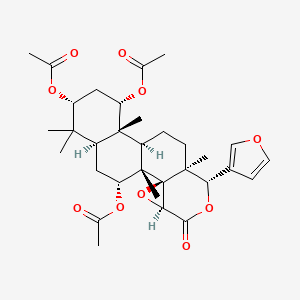

Structure

3D Structure

Properties

CAS No. |

2524-38-1 |

|---|---|

Molecular Formula |

C32H42O10 |

Molecular Weight |

586.7 g/mol |

IUPAC Name |

[(1S,2R,4S,7S,8S,11R,12S,13S,15R,17S,19R)-13,15-diacetyloxy-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate |

InChI |

InChI=1S/C32H42O10/c1-16(33)38-22-14-23(39-17(2)34)30(7)20-9-11-29(6)25(19-10-12-37-15-19)41-27(36)26-32(29,42-26)31(20,8)24(40-18(3)35)13-21(30)28(22,4)5/h10,12,15,20-26H,9,11,13-14H2,1-8H3/t20-,21+,22-,23+,24-,25+,26-,29+,30-,31+,32-/m1/s1 |

InChI Key |

ODLCLZLDYDHRGT-NEGPAABLSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@@]([C@@H]3[C@@]1([C@]45[C@H](O4)C(=O)O[C@H]([C@@]5(CC3)C)C6=COC=C6)C)([C@H](C[C@H](C2(C)C)OC(=O)C)OC(=O)C)C |

Canonical SMILES |

CC(=O)OC1CC2C(C(CC(C2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)OC(=O)C)OC(=O)C)(C)C |

Origin of Product |

United States |

Occurrence and Advanced Isolation Methodologies of Khivorin from Natural Sources

Botanical Sources and Distribution within the Meliaceae Family (e.g., Khaya species, Azadirachta indica)

Khivorin has been identified in various species within the Meliaceae family, often referred to as the mahogany family. scielo.br This family comprises over fifty genera and approximately 1400 species, predominantly distributed in tropical and subtropical regions. scielo.br

Notable botanical sources of Khivorin include species from the Khaya genus. Khivorin has been isolated from the seeds of Khaya senegalensis, along with other related limonoids such as 3-deacetylkhivorin (B1236610) and 7-deacetoxy-3-deacetyl-7-oxokhivorin. researchgate.net The timber, bark, root bark, roots, leaves, and seeds of Khaya senegalensis have been subject to extraction, revealing the presence of Khivorin among other compounds. researchgate.netrsc.org Khaya ivorensis is another significant source, with Khivorin and several deacetylated derivatives like 1,3-dideacetylkhivorin, 7-deacetylkhivorin (B10754274), 3-deacetylkhivorin, and 1-deacetylkhivorin being isolated from its fruits. nih.govresearchgate.net Khivorin has also been reported in Khaya anthotheca and Khaya grandifoliola. nih.govprota4u.org

While Azadirachta indica, commonly known as the neem tree, is a well-studied member of the Meliaceae family known for its rich limonoid content, including azadirachtin, the direct isolation of Khivorin from Azadirachta indica is less frequently reported in the provided search results compared to its presence in Khaya species. dntb.gov.uaacs.orgdaneshyari.comnih.gov However, the Meliaceae family as a whole is characterized by the synthesis of diverse limonoids, and studies on Azadirachta indica often focus on other prominent limonoids like gedunin (B191287), which shares structural similarities and can be inter-related with Khivorin derivatives. daneshyari.comnih.govscielo.br

The distribution of limonoids, including Khivorin, within the Meliaceae family is a defining chemical characteristic. scielo.br Limonoids are more diverse and abundant in Meliaceae than in other related families like Rutaceae and Cneoraceae. jst.go.jpscielo.br

Below is a table summarizing some botanical sources of Khivorin and related compounds within the Meliaceae family:

| Botanical Source | Plant Part Extracted | Khivorin Isolated | Other Notable Limonoids Isolated (Examples) |

| Khaya senegalensis | Seeds | Yes | 3-deacetylkhivorin, 7-deacetoxy-3-deacetyl-7-oxokhivorin, 3,7-dideacetyl-6α-hydroxykhivorin researchgate.net |

| Khaya senegalensis | Timber, bark, root bark, roots, leaves, seeds | Yes | 7-deacetoxy-7-oxokhivorin, khayasin, methyl angolensate researchgate.netrsc.org |

| Khaya ivorensis | Fruits | Yes | 1,3-dideacetylkhivorin, 7-deacetylkhivorin, 3-deacetylkhivorin, 1-deacetylkhivorin nih.govresearchgate.net |

| Khaya anthotheca | Not specified | Reported | - nih.gov |

| Khaya grandifoliola | Bark, seed | Reported | Fissinolide prota4u.org |

Modern Chromatographic and Extraction Techniques for Khivorin Isolation

The isolation and purification of Khivorin from complex plant matrices require sophisticated extraction and chromatographic techniques. Modern approaches aim to optimize yield and purity while minimizing environmental impact.

Solvent Extraction Optimization in Research

Solvent extraction is a fundamental step in isolating Khivorin from plant materials. This process involves using selective solvents to dissolve the target compounds from the solid matrix. medcraveonline.comresearchgate.net The efficiency of solvent extraction is influenced by factors such as the choice of solvent, temperature, solid-to-liquid ratio, and extraction time. researchgate.netnih.gov

Research in optimizing solvent extraction for natural products, including limonoids, focuses on parameters that enhance the yield and selectivity of the desired compounds. While specific detailed research findings on Khivorin solvent extraction optimization were not extensively detailed in the provided results, general principles of solvent extraction optimization for natural products involve evaluating different solvent polarities (e.g., light petroleum, ethanol, ethyl acetate) and extraction methods (e.g., maceration, Soxhlet extraction). rsc.orgnih.govresearchgate.netmdpi.com The initial extraction of Khaya senegalensis plant parts with light petroleum has been reported, leading to the isolation of Khivorin. researchgate.netrsc.org Studies on Khaya ivorensis have utilized ethanolic extracts, followed by fractionation using solvents like ethyl acetate. nih.gov

Optimization studies often involve single-factor experiments and orthogonal designs to determine the most effective conditions for maximizing the extraction yield of specific compounds. nih.gov The goal is to select conditions that selectively extract Khivorin while minimizing the co-extraction of unwanted substances.

Preparative Chromatography for Compound Purification

Following initial extraction, preparative chromatography is crucial for purifying Khivorin from the complex mixture of compounds present in plant extracts. evotec.comnih.gov Preparative chromatography techniques allow for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase, enabling the isolation of the target compound in sufficient purity and quantity for further analysis or study. nih.govevotec.comnih.gov

Common preparative chromatography techniques applicable to the purification of natural products like Khivorin include column chromatography and High-Performance Liquid Chromatography (HPLC). nih.govevotec.comnih.govnih.gov Extensive column chromatography has been employed in the isolation of limonoids, including Khivorin derivatives, from Khaya ivorensis. nih.gov Preparative HPLC is a powerful technique for achieving high-resolution purification of various compounds, including steroids and natural products. evotec.comnih.gov It can be used at different scales, from milligrams to kilograms, depending on the required amount of purified compound. evotec.com

While specific details on the stationary and mobile phases used for preparative chromatography of Khivorin were not extensively provided, the general application of these techniques involves selecting appropriate chromatographic conditions based on the chemical properties of Khivorin and the co-eluting compounds. nih.gov

Biosynthesis and Bioconversion Pathways of Khivorin

Proposed Biogenetic Routes of Limonoids and Khivorin's Position as a Precursor

Limonoids are synthesized via the isoprenoid biosynthetic pathway, beginning with the cyclization of squalene (B77637). nih.govfrontiersin.org Squalene is a 30-carbon molecule formed from the head-to-tail condensation of two units of farnesyl diphosphate (B83284) (FPP), catalyzed by squalene synthase. nih.gov The pathway diverges from steroid biosynthesis at the formation of the triterpene skeleton through the cyclization of 2,3(S)-oxidosqualene, a reaction catalyzed by triterpene synthase. nih.gov Oxidosqualene cyclases (OSCs) are the initial committed enzymes in the triterpenoid (B12794562) biosynthetic pathway, converting triterpenoid carbon structures into precursors. frontiersin.org

Protolimonoids, such as Tirucalla-7,24-dien-3β-ol, are considered biogenetic precursors of limonoids. researchgate.netpnas.org These protolimonoids undergo scaffold rearrangement, furan (B31954) ring formation, and the loss of four carbon atoms to form the limonoid skeleton. researchgate.net Nomilin and deacetylnomilinic acid are considered likely precursors for limonoids in the limonin (B1675406) group. nih.gov

Khivorin is a D-ring seco-limonoid. researchgate.net Based on structural analysis and co-occurrence with related compounds, Khivorin has been considered as a potential precursor in the formation of other limonoids, such as gedunin (B191287). researchgate.netrsc.org A proposed biogenetic pathway suggests that Khivorin might be converted to gedunin through oxidation at C-3 to a ketone and elimination of the 1-acetoxy group, leading to the formation of a C-1, C-2 double bond. researchgate.net Studies involving the conversion of isogedunin from Khivorin and the subsequent conversion of 7-deacetylisogedunin into 7-oxogedunin support a formal conversion pathway from Khivorin to gedunin. africaresearchconnects.comrsc.orgafricaresearchconnects.com

Enzymatic Mechanisms Involved in Khivorin Biosynthesis

While the complete enzymatic pathway specifically leading to Khivorin is not fully elucidated, the biosynthesis of limonoids in general involves a series of enzymatic transformations. Following the formation of the protolimonoid scaffold by oxidosqualene cyclases, tailoring enzymes such as cytochrome P450s (CYP450s), glycosyltransferases, methyltransferases, and acyltransferases modify these structures to produce the diverse array of limonoids. frontiersin.org

CYP450 enzymes are known to perform oxidation reactions in triterpene biosynthesis. pnas.org Glycosyltransferases are a large family of enzymes that typically catalyze the transfer of monosaccharides from a high-energy nucleotide sugar donor to an acceptor molecule, such as an oligosaccharide, protein, or lipid. nih.govnih.gov Limonoid UDP-glucosyltransferase (LGT) has been identified in Citrus species and is involved in converting bitter limonoid aglycones into non-bitter limonoid glucosides. pnas.orgcirad.fr While LGTs are involved in modifying limonoids, the specific enzymes responsible for the acetylation pattern observed in Khivorin (with acetoxy groups at C-1, C-3, and C-7) would likely involve acyltransferases.

Chemical and Biocatalytic Transformations of Khivorin and Related Limonoids

Khivorin and related limonoids can undergo various chemical and biocatalytic transformations. Chemical reactions can include oxidation, reduction, and substitution, leading to derivatives with altered biological activities. smolecule.com For instance, oxidation can convert Khivorin into different derivatives using agents like potassium permanganate (B83412) and chromium trioxide. smolecule.com Reduction reactions, often employing sodium borohydride (B1222165) and lithium aluminum hydride, can modify functional groups. smolecule.com Substitution reactions can replace specific groups with others, yielding new derivatives. smolecule.com Acetylated and deacetylated derivatives of Khivorin are among the major products from these reactions, each possessing distinct biological properties. smolecule.com

Biocatalysis, utilizing enzymes, offers an alternative for transforming organic compounds with high selectivity. mdpi.combeilstein-institut.de While specific biocatalytic transformations of Khivorin are not extensively detailed in the provided context, enzymes like hydrolases (esterases, lipases) are commonly used for transformations involving ester bonds, which are present in Khivorin. unipd.it These enzymes can catalyze hydrolysis or, in low-water organic solvents, the reverse reaction (ester synthesis) or transesterification. unipd.it The conversion of 7-deacetoxy-7-oxokhivorin into mexicanolide (B239390) is an example of a partial synthesis relating Khivorin derivatives to other limonoid types. africaresearchconnects.comrsc.orgafricaresearchconnects.com

Investigating Metabolic Pathways of Khivorin in Biological Systems

Investigating the metabolic pathways of Khivorin in biological systems involves studying how the compound is processed, transformed, and potentially broken down within an organism. Metabolic pathway analysis aims to identify metabolite clusters and understand the flow of metabolites and the regulation of biochemical reactions. creative-proteomics.comwikipedia.org This can involve targeted or untargeted metabolomics approaches to identify and quantify metabolites. creative-proteomics.com

Studies on Khivorin's interactions with biological systems indicate its ability to modulate signaling pathways, specifically mentioning its action on adhesion G protein-coupled receptors GPR56 and GPR114. smolecule.commdpi.com This suggests that within biological systems, Khivorin can participate in molecular interactions that lead to downstream effects. While the detailed metabolic fate of Khivorin (e.g., specific enzymatic breakdown or conjugation) in biological systems is not explicitly described in the provided information, research into its biological activities implies that it undergoes some form of metabolic processing or interaction to exert its effects. smolecule.com

Advanced Spectroscopic and Computational Structural Elucidation of Khivorin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules, including complex natural products like Khivorin. uni.lunih.govcdutcm.edu.cn By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. uni.lunih.gov

Both one-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments are crucial. nih.govcdutcm.edu.cn ¹H NMR spectra reveal the types of hydrogen atoms present, their relative numbers, and their coupling interactions with neighboring hydrogens, which helps in piecing together fragments of the molecular structure. uni.lu ¹³C NMR provides information about the carbon skeleton. nih.gov

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing through-bond connectivities. cdutcm.edu.cn COSY identifies coupled protons, HSQC correlates protons with the carbons to which they are directly attached, and HMBC reveals correlations between protons and carbons separated by two or three bonds. cdutcm.edu.cn These correlations allow for the comprehensive mapping of the molecular framework. For Khivorin and related compounds, NMR has been used for characterization, providing spectroscopic data essential for structural confirmation and the assignment of specific atoms within the complex scaffold. uni.lunih.gov While detailed Khivorin NMR peak assignments were not available in the provided snippets, the application of these standard NMR techniques is fundamental to determining the complex connectivity and relative stereochemistry of such a molecule.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide insights into its structural subunits through fragmentation analysis. nih.govnih.gov For Khivorin, MS techniques are essential for confirming its molecular formula and understanding its fragmentation pathways.

High-resolution mass spectrometry (HRMS) is particularly important as it can provide a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition (molecular formula) of the intact molecule. ctdbase.org The molecular formula of Khivorin has been reported as C₃₂H₄₂O₁₀, with a molecular weight of 586.7 g/mol . thegoodscentscompany.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can provide clues about the presence of specific functional groups and the arrangement of substructures. nih.gov For instance, related compounds like 3-Deacetyl Khivorin have been identified using HR-LC-MS, providing information on their mass and formula. While detailed fragmentation data for Khivorin was not provided in the snippets, MS/MS experiments would typically involve fragmenting the protonated or deprotonated molecule and interpreting the m/z values of the fragments to deduce structural features.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound, including the precise positions of atoms, bond lengths, bond angles, and absolute stereochemistry. Obtaining a high-quality single crystal of Khivorin is a prerequisite for this analysis.

When a beam of X-rays interacts with a crystal, it diffracts in a specific pattern determined by the electron density distribution within the crystal. By measuring the angles and intensities of the diffracted X-rays, a three-dimensional electron density map can be generated, from which the positions of the atoms can be determined. For chiral molecules like Khivorin, X-ray crystallography, particularly with anomalous dispersion, can also definitively establish the absolute configuration.

While a specific X-ray crystal structure of Khivorin was not detailed in the provided snippets, X-ray diffraction studies have been reported for related compounds, such as 3,7-Dideacetylkhivorin, to determine their stereochemistry. This highlights the importance of X-ray crystallography in confirming the complex stereochemical assignments made through other spectroscopic methods and providing an unambiguous 3D structure.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are particularly useful for studying chiral molecules and determining their absolute configuration and conformation in solution. These methods exploit the differential interaction of chiral molecules with left and right-handed circularly polarized light.

Comparing experimental CD or ORD spectra with those of known compounds or with spectra predicted by computational methods can aid in assigning the absolute stereochemistry of a novel chiral molecule. While specific CD or ORD data for Khivorin were not found in the provided snippets, these techniques are standard tools in the structural elucidation of complex chiral natural products and would be employed to provide insights into Khivorin's absolute configuration and conformational preferences in solution, complementing the solid-state information from X-ray crystallography.

Computational Chemistry in Structural Elucidation (e.g., Density Functional Theory (DFT) calculations, molecular dynamics)

Computational chemistry plays an increasingly important role in supporting and complementing experimental spectroscopic methods for structural elucidation. Techniques such as Density Functional Theory (DFT) calculations and molecular dynamics simulations can provide valuable theoretical insights into the possible conformations of a molecule, predict spectroscopic parameters, and help validate proposed structures.

DFT calculations, for example, can be used to optimize the geometry of possible candidate structures and calculate their energies, helping to identify the most stable conformers. Furthermore, DFT can predict spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (for IR and VCD), and electronic transitions (for UV/Vis and CD). Comparing predicted spectroscopic data with experimental results can be a powerful tool for confirming a proposed structure and assigning spectroscopic signals.

Molecular dynamics simulations can explore the conformational space of a flexible molecule and provide information about the relative populations of different conformers in solution. This is particularly useful for interpreting solution-state data from techniques like NMR and CD. While specific computational studies on Khivorin were not detailed in the provided snippets, computational chemistry methods are widely applied in natural product structure elucidation to assist in the interpretation of complex spectra, differentiate between possible isomers, and gain a deeper understanding of molecular properties.

Total Synthesis and Semisynthesis of Khivorin and Its Derivatives

Strategies for the Chemical Synthesis of the Khivorin Core Structure

The core structure of Khivorin is a modified triterpenoid (B12794562) skeleton. jst.go.jpscielo.br Strategies for its chemical synthesis often involve multi-step routes aimed at constructing the complex ring system and introducing the necessary functional groups with precise control over stereochemistry. smolecule.comacs.org The construction of the A/B/C core of related mexicanolides, which share structural features with Khivorin, has been achieved via tandem double-aldol reactions. jst.go.jp Another approach involves a convergent synthetic strategy towards the tetracyclic core framework of khayanolide-type limonoids, which are structurally related to Khivorin. jst.go.jp

Semisynthetic Approaches to Khivorin Analogues and Related Limonoids

Semisynthesis is a valuable strategy for obtaining Khivorin analogues, leveraging the availability of related limonoids from natural sources, particularly from the Meliaceae and Rutaceae families. nih.govscielo.br This approach involves chemically modifying existing limonoid scaffolds to introduce new functional groups or alter the existing ones, leading to derivatives with potentially modified biological activities. smolecule.comnih.govresearchgate.net

Semisynthetic routes have been explored for various limonoids, including those structurally related to Khivorin. For instance, the interrelation of gedunin (B191287) and Khivorin has been studied, with a formal conversion of Khivorin into gedunin reported through a series of transformations involving isogedunin. googleapis.comrsc.org Partial synthesis of mexicanolide (B239390) from 7-deacetoxy-7-oxokhivorin also establishes a connection between the gedunin-Khivorin group and mexicanolides. rsc.orgcarta-evidence.org

Chemical reactions commonly employed in the semisynthesis of Khivorin derivatives include oxidation, reduction, and substitution reactions. smolecule.com Oxidation can convert Khivorin into derivatives with altered biological activities, utilizing agents like potassium permanganate (B83412) and chromium trioxide. smolecule.com Reduction reactions, often employing sodium borohydride (B1222165) and lithium aluminum hydride, can modify functional groups. smolecule.com Substitution reactions, typically involving organic halides and acids, allow for the replacement of specific groups, yielding derivatives like acetylated and deacetylated Khivorin, each possessing distinct properties. smolecule.com

Semisynthetic approaches have also been used to prepare derivatives of Khivorin lacking substituents at C-7. researchgate.net The addition of biologically active natural products, including Khivorin and 7-ketokhivorin, to organometallic complexes followed by demetallation has provided a method for C-C bond formation and the synthesis of structurally complex natural products of potential medicinal value. afribary.comresearchgate.net

Stereoselective Synthesis of Khivorin and Chiral Analogues

Stereoselective synthesis is crucial for constructing molecules with defined three-dimensional arrangements, which is particularly important for complex natural products like Khivorin that possess multiple chiral centers. msu.eduiupac.org Achieving high stereoselectivity in the synthesis of Khivorin and its chiral analogues is a significant challenge in organic chemistry.

While specific details on the total stereoselective synthesis of Khivorin are not extensively detailed in the provided results, research on stereoselective synthesis of other complex molecules and limonoids highlights relevant methodologies. Stereoselective synthesis involves reactions that produce stereoisomeric products in unequal amounts. iupac.org Approaches include asymmetric synthesis, which creates new chiral elements. iupac.org

Studies on stereoselective synthesis in related areas, such as the synthesis of chiral tricyclic compounds important as precursors for bioactive natural products, and the development of asymmetric versions of reactions utilizing chiral catalysts, indicate the types of strategies that would be relevant for Khivorin. mdpi.comifremer.fr The use of chiral phosphoric acid catalysts, for instance, has been shown to enable high enantioselectivity in dimerization processes relevant to the synthesis of complex scaffolds. ifremer.frnih.gov

The complex nature of limonoids, with their multiple chiral centers, makes their total synthesis challenging. researchgate.net However, advancements in asymmetric synthesis methodologies are continuously being developed, which could be applicable to the stereoselective construction of Khivorin and its chiral analogues. mdpi.comnjust.edu.cn

Development of Novel Synthetic Methodologies for Limonoid Derivatization

The development of novel synthetic methodologies is essential for expanding the chemical space of limonoid derivatives, including those related to Khivorin, and for improving the efficiency and selectivity of their synthesis. researchgate.netrsc.org Researchers are continuously exploring new reactions and strategies to facilitate the derivatization of limonoid scaffolds. researchgate.netrsc.org

Recent research in limonoid synthesis has focused on developing efficient methods for constructing complex skeletons and exploring diverse structural modifications. researchgate.netrsc.org This includes the synthesis of degraded limonoids, which can serve as scaffolds for new bioactive molecules. mdpi.com

Novel synthetic methodologies for limonoid derivatization encompass a range of chemical transformations. For example, studies have explored the insertion of the 1,2,3-triazole nucleus into limonin (B1675406) derivatives via click reactions. researchgate.net Other research has focused on reactions with limonin-7-oxime to generate new derivatives. researchgate.net

The ongoing development of novel synthetic methodologies aims to overcome challenges such as scalability and the need for protecting groups in limonoid synthesis. researchgate.net These efforts contribute to the ability to generate a wider variety of Khivorin derivatives for further research and potential applications.

Summary of Selected Synthesis and Derivatization Approaches:

| Approach | Description | Relevant Khivorin/Limonoid Examples |

| Total Synthesis | Construction of the core structure from simpler precursors. | Strategies for A/B/C core of mexicanolides; convergent approach to khayanolide core. jst.go.jp |

| Semisynthesis | Chemical modification of naturally occurring limonoids. | Oxidation, reduction, substitution of Khivorin; conversion of Khivorin to gedunin; derivatives lacking C-7 substituents. smolecule.comgoogleapis.comrsc.orgresearchgate.net |

| Stereoselective Synthesis | Reactions designed to control the stereochemistry of newly formed chiral centers. | Relevant methodologies from synthesis of chiral tricyclic compounds and asymmetric reactions. mdpi.comifremer.fr |

| Novel Derivatization | Development of new reactions and strategies for modifying limonoid scaffolds. | Insertion of triazole nucleus; reactions with oximes; use of organometallic complexes. researchgate.netafribary.comresearchgate.net |

Khivorin and its derivatives continue to be subjects of chemical research, with ongoing efforts focused on developing efficient and selective synthetic routes and exploring novel chemical modifications to access a wider range of analogues for scientific investigation.

Structure Activity Relationship Sar Studies of Khivorin and Analogues

Methodologies for Investigating SAR in Limonoid Compounds

Investigating the SAR of complex natural products like Khivorin and other limonoids requires a multidisciplinary approach that combines synthetic chemistry with advanced analytical and spectroscopic techniques. The elucidation of how specific structural features relate to biological function is built upon a foundation of precise structural determination and biological testing.

A primary step in any SAR study is the isolation and purification of the parent compound and its natural analogues, often followed by the semi-synthesis of new derivatives to explore chemical diversity. acs.org Methodologies to characterize these compounds are fundamental. High-resolution mass spectrometry (HR-MS) and one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for determining the planar structure of these molecules. nih.gov Techniques such as 13C NMR are particularly useful for identifying the skeletal type and substitution patterns of complex limonoids. researchgate.net

For determining the three-dimensional structure, including the absolute configuration of stereocenters, single-crystal X-ray crystallography is the gold standard. nih.gov This technique provides unambiguous proof of the spatial arrangement of atoms, which is critical for understanding molecular recognition by biological targets. In cases where suitable crystals cannot be obtained, chiroptical methods like electronic circular dichroism (ECD) are employed to determine the absolute configuration by comparing experimental spectra with theoretical calculations. nih.govnih.gov

Advanced hyphenated techniques, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC–MS/MS), are powerful for establishing structure-fragment relationships (SFRs). acs.org By analyzing the fragmentation patterns of a series of related limonoids, researchers can create a fragment library that aids in the rapid identification of analogues in complex mixtures and provides insights into how different substructures behave. acs.org The synthesis of isotopologues, where specific atoms are replaced with their heavier isotopes, can further confirm fragmentation pathways and the origin of product ions. acs.org

Once a series of analogues is synthesized and characterized, their biological activity is assessed through various in vitro and in vivo assays. The resulting data, which correlates structural modifications with biological activity, forms the core of the SAR analysis.

Identification of Critical Functional Groups and Their Contribution to Biological Activities (e.g., Acetoxy Groups)

SAR studies on Khivorin and related limonoids have successfully identified several functional groups that are critical for their biological activity. Modifications to the core limonoid structure, particularly substitutions on the A, B, C, and D rings, can lead to significant changes in potency and efficacy.

Research into the activity of Khivorin and Gedunin (B191287) derivatives as modulators of the GPR56 adhesion G protein-coupled receptor has highlighted the importance of acetoxy groups. A study systematically evaluated a series of these compounds and found that specific substitutions at the C1, C3, and C7 positions were key determinants of their ability to activate the receptor. fiveable.me

Analysis of the SAR revealed that an acetoxy group at the C3 position is a critical determinant for the bioactivity of these compounds. fiveable.me For instance, the compound 3-α-acetoxydihydrodeoxygedunin (3-α-DOG) was identified as a potent activator of the GPR56 receptor. Khivorin itself, which possesses a different substitution pattern, showed a lesser degree of activation. The data suggests that the presence and orientation of acetyl groups significantly influence molecular recognition and subsequent biological response.

The following table summarizes the findings from a study on GPR56 activation by various Khivorin and Gedunin analogues, illustrating the impact of different functional groups on their activity.

| Compound | Substitution at C1 | Substitution at C3 | Substitution at C7 | Relative GPR56 Activation (% of Control) |

|---|---|---|---|---|

| 3-α-DOG | - | α-Acetoxy | Carbonyl | ~100% |

| Khivorin | - | α-Acetoxy | α-Acetoxy | ~60% |

| 1,2-epoxygedunin | Epoxide | Carbonyl | α-Acetoxy | ~50% |

| Gedunin | α,β-Unsaturated Ketone | Carbonyl | α-Acetoxy | ~20% |

| Deoxygedunin | α,β-Unsaturated Ketone | Carbonyl | Carbonyl | ~20% |

| 1,2-dihydro-gedunin | Ketone | Carbonyl | α-Acetoxy | ~20% |

| 7-deacetyl-khivorin | - | α-Acetoxy | α-Hydroxy | ~20% |

| 1-deacetyl-khivorin | - | α-Acetoxy | α-Acetoxy | ~20% |

Data adapted from St. Surin et al., Molecular Pharmacology, 2018. fiveable.me

Influence of Stereochemistry on Molecular Recognition and Biological Activity

The biological activity of complex natural products like Khivorin is intrinsically linked to their three-dimensional structure, or stereochemistry. Limonoids possess multiple chiral centers, meaning they can exist as various stereoisomers. The specific spatial arrangement of atoms and functional groups is critical for precise interaction with biological targets, such as enzyme active sites or receptor binding pockets. Even minor changes in the configuration at a single chiral center can lead to a complete loss of biological activity, underscoring the importance of stereochemistry in molecular recognition.

The absolute configuration of limonoids isolated from Khaya species is routinely determined using methods like single-crystal X-ray diffraction and electronic circular dichroism (ECD). nih.govnih.gov These techniques are essential for assigning the specific stereochemistry of newly discovered compounds, which is the first step toward understanding its influence on activity. For instance, the absolute configuration of novel mexicanolide (B239390) and andirobin-type limonoids from Khaya senegalensis has been unequivocally established, providing a precise structural framework for SAR studies. nih.gov

Comparative SAR Analysis between Khivorin and Other Limonoid Scaffolds (e.g., Gedunin Derivatives)

Comparing the SAR of different limonoid scaffolds provides valuable insights into the structural requirements for a given biological activity. Khivorin belongs to the mexicanolide group of limonoids, which are structurally related to other classes such as gedunins. Both Khivorin and Gedunin derivatives have been identified as small-molecule modulators of adhesion G protein-coupled receptors (aGPCRs), making them excellent subjects for comparative SAR analysis. fiveable.me

The primary structural difference between the Khivorin and Gedunin scaffolds lies in the A-ring. Gedunin possesses an α,β-unsaturated ketone system in the A-ring, whereas Khivorin has a saturated A-ring. Studies on their ability to activate the GPR56 receptor revealed that modifications across both scaffolds significantly impact activity.

A key finding from comparative studies is the critical role of an α-acetoxy group at the C3 position, a feature present in the potent agonist 3-α-DOG but absent in Gedunin itself. fiveable.me Khivorin, which also has a C3 α-acetoxy group, demonstrated moderate activity. In contrast, Gedunin, which has a carbonyl group at C3, showed minimal activity. This comparison strongly suggests that the C3 substitution is a more critical determinant of activity for this specific biological target than the saturation state of the A-ring.

Computational QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov For complex molecules like Khivorin and its analogues, QSAR can be a powerful tool to predict the activity of novel derivatives and to gain deeper insight into the physicochemical properties that drive their biological effects.

The QSAR process begins with a dataset of molecules with known biological activities. For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode a wide range of properties, including steric (size, shape), electronic (charge distribution, dipole moment), and hydrophobic characteristics. fiveable.me Statistical methods, such as multiple linear regression or partial least squares (PLS), are then used to build a mathematical model that links these descriptors to the observed activity. fiveable.me

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly well-suited for limonoids. In CoMFA, molecules in the dataset are aligned in 3D space, and their steric and electrostatic fields are calculated at various points on a grid surrounding them. researchgate.net The resulting field values are then correlated with biological activity. The output of a CoMFA study is often visualized as 3D contour maps, which highlight regions where steric bulk or specific electrostatic charges are predicted to either increase or decrease activity, providing a visual guide for designing more potent molecules.

While specific QSAR or CoMFA studies focused exclusively on Khivorin are not widely reported in the literature, the principles of these techniques are broadly applicable. Such models could be developed for Khivorin analogues to:

Predict the biological activity of yet-to-be-synthesized derivatives.

Identify the key steric and electronic features required for optimal interaction with a biological target.

Guide the rational design of new analogues with improved potency and potentially better pharmacokinetic profiles.

In conjunction with molecular docking simulations, which predict how a ligand might bind to the active site of a protein, QSAR provides a powerful in silico platform to accelerate the discovery and optimization of new therapeutic agents based on the Khivorin scaffold.

Molecular and Cellular Biological Investigations of Khivorin Pre Clinical Research Focus

Interactions with Adhesion G Protein-Coupled Receptors (aGPCRs)

Adhesion G protein-coupled receptors (aGPCRs) represent a large and ancient family within the GPCR superfamily, characterized by their substantial extracellular domains and diverse roles in cell-cell and cell-matrix interactions. Khivorin has been identified as a small molecule capable of modulating the activity of certain aGPCRs.

Identification of Khivorin and Derivatives as Small Molecule Agonists/Modulators of aGPCRs (e.g., GPR56/ADGRG1, GPR114/ADGRG5)

Khivorin derivatives, alongside gedunin (B191287) derivatives, have been identified as small-molecule partial agonists for the adhesion G protein-coupled receptors GPR56 (ADGRG1) and GPR114 (ADGRG5). nih.govresearchgate.netnih.gov High-throughput screening using a serum response element luciferase gene reporter assay revealed these compounds as activators of GPR56/ADGRG1. nih.govresearchgate.netnih.gov Specifically, 3-α-acetoxydihydrodeoxygedunin (3-α-DOG), a related compound, was identified as a small-molecule activator of GPR56/ADGRG1 with an EC50 of approximately 5 μM in engineered, low-activity GPR56 7TM receptors in biochemical and cell-based assays. researchgate.netnih.gov This compound also activated a subset of other aGPCRs but not tested Class A GPCRs. researchgate.netnih.gov The identification of these natural product derivatives highlights the potential for small molecules to modulate aGPCR activity. nih.govresearchgate.net

Characterization of aGPCR Activation Mechanisms by Khivorin (e.g., Tethered Agonist Modulation, Allosteric Sites)

aGPCRs are known to be activated by a tethered agonist mechanism, where constitutive self-proteolysis generates an N-terminal fragment (NTF) and a C-terminal fragment (CTF) containing the 7-transmembrane (7TM) domain. Dissociation of the NTF reveals a tethered peptide agonist (Stachel sequence) on the CTF that can activate the receptor. nih.govresearchgate.netnih.govnih.govmdpi.com Small molecules like Khivorin derivatives were hypothesized to act similarly to peptide agonists. nih.govresearchgate.netnih.gov

While the primary mechanism of aGPCR activation involves the tethered peptide agonist binding to an orthosteric site within the 7TM bundle, alternative models involving allosteric regulation also exist. nih.gov In allosteric models, ligand binding to the NTF can induce conformational changes that affect signaling without requiring NTF/CTF dissociation. nih.gov The exact mechanisms by which Khivorin and its derivatives activate aGPCRs are still being characterized, but their identification through assays based on engineered receptors with truncated tethered agonists suggests they may interact with the 7TM domain directly or allosterically modulate its conformation to mimic or facilitate the action of the tethered agonist. nih.govresearchgate.net The fact that 3-α-DOG could antagonize both the peptide agonist and the endogenous tethered agonist suggests a mode of action consistent with partial agonism. researchgate.netnih.gov

G Protein-Dependent Signaling Pathways Modulated by Khivorin (e.g., Gα12/13-RhoA, Gαi, Gαq)

aGPCRs can couple to various heterotrimeric G proteins, including Gαs, Gαi, Gαq/11, and Gα12/13, to activate diverse downstream signaling pathways. diva-portal.orgmdpi.comnih.govemory.edu GPR56/ADGRG1, a target of Khivorin derivatives, has been shown to signal primarily through the Gα12/13 pathways, leading to RhoA activation. diva-portal.orgemory.edupnas.orgresearchgate.net Studies using engineered Gαq chimeras have demonstrated the ability to translate Gα12/13 signaling of GPR56 to a Gαq readout in transcription factor luciferase reporter systems and influence the generation of second messengers in inositol-3-phosphate assays. researchgate.net While GPR56 provides robust activation of platelet Gα12/13 signaling and moderate activation of human platelet Gαi signaling, studies have found no evidence that GPR56 could activate Gαq in vitro. pnas.org

Khivorin derivatives, acting as partial agonists for GPR56 and GPR114, would therefore be expected to modulate these G protein-dependent pathways. nih.govresearchgate.netnih.gov The specific G protein coupling preference and the extent of activation induced by Khivorin would depend on the receptor isoform and cellular context. emory.edu

Receptor-Ligand Binding Kinetics and Affinity Studies (In Vitro)

Understanding the binding kinetics and affinity between a ligand and its receptor is crucial for characterizing their interaction. frontiersin.orgnih.gov Binding kinetics involve parameters such as the association rate (kon) and dissociation rate (koff), while binding affinity (Ka or its inverse, Kd) quantifies the strength of the interaction at equilibrium. frontiersin.orgnih.gov These parameters can be influenced by the cellular microenvironment and the local concentration of the ligand and receptor. frontiersin.orgnih.gov In vitro techniques, such as surface plasmon resonance (SPR) or time-resolved fluorescence resonance energy transfer (TR-FRET), can be used to measure these parameters, although 3D measurements in solution may differ from 2D binding on membranes. frontiersin.orgnih.govbiorxiv.org

The identification of 3-α-DOG, a Khivorin-related compound, as an activator of GPR56 with an EC50 of approximately 5 μM in cell-based assays provides an indication of its potency in a cellular context. researchgate.netnih.gov The fact that 3-α-DOG activates GPR56 with greater potency (~5 μM) than a synthetic peptide agonist (~12.1 μM) suggests that small molecules can be developed with higher potency than peptide agonists. nih.gov While the provided search results establish that Khivorin and its derivatives are partial agonists for GPR56 and GPR114 and provide some functional potency data (e.g., EC50 for 3-α-DOG), detailed in vitro receptor-ligand binding kinetics (kon, koff) and affinity (Kd) studies specifically for Khivorin or its derivatives binding to purified aGPCRs like GPR56 or GPR114 are not explicitly detailed within the provided snippets. However, the importance of such studies for understanding the molecular basis of ligand efficacy is recognized in the broader context of GPCR pharmacology. nih.govbiorxiv.org

Role of aGPCR Isoform Specificity in Khivorin's Molecular Interactions

The aGPCR family comprises 33 members in humans, divided into nine subfamilies, and individual receptors can have alternative splice variants. diva-portal.orgfrontiersin.orgphysiology.org These isoforms can exhibit differences in their N-terminal domains, ligand binding capabilities, and signaling preferences. nih.govresearchgate.netfrontiersin.orgoup.com Modulating a single function of a specific aGPCR isoform without affecting others is a key challenge in developing targeted therapeutics. researchgate.net

Khivorin and its derivatives have been shown to activate a subset of aGPCRs, specifically GPR56/ADGRG1 and GPR114/ADGRG5, but not two tested Class A GPCRs. nih.govresearchgate.netnih.gov GPR56 and GPR114 belong to the same aGPCR subfamily (group VIII) and share high sequence identity in the initial portion of their N-terminal tethered peptide agonist stalk. nih.gov This shared similarity in the potential orthosteric site or surrounding regions could contribute to their common activation by Khivorin derivatives. nih.gov

The existence of alternative splice variants for aGPCRs like GPR56, such as variant 4 which lacks a specific ligand-binding domain, further highlights the potential for isoform-specific interactions. frontiersin.orgoup.com While Khivorin derivatives activate both GPR56 and GPR114, the degree of activation and the specific signaling pathways engaged might vary between these receptors and potentially between different splice variants of the same receptor. nih.govfrontiersin.org Achieving greater selectivity in small molecule modulators for specific aGPCR isoforms or even specific ligand-receptor interactions within an isoform is an area of ongoing research. researchgate.netbiorxiv.org

Data Tables

Based on the provided text, a data table summarizing the partial agonism and potency of 3-α-DOG on GPR56 can be presented:

| Compound | Receptor | Activity Type | EC50 (Engineered 7TM) | Relative Potency vs. Peptide Agonist |

| 3-α-DOG | GPR56/ADGRG1 | Partial Agonist | ~5 μM | More potent (~5 μM vs ~12.1 μM) |

| 3-α-DOG | GPR114/ADGRG5 | Partial Agonist | Not specified | Not specified |

| Khivorin Derivatives | GPR56/ADGRG1 | Partial Agonist | Not specified | Not specified |

| Khivorin Derivatives | GPR114/ADGRG5 | Partial Agonist | Not specified | Not specified |

Another table can summarize the G protein coupling observed for GPR56 based on the provided information:

| Receptor | Coupled G Proteins (Observed) | Coupled G Proteins (Not Observed In Vitro) | Primary Signaling Pathway |

| GPR56/ADGRG1 | Gα12/13, Gαi (moderate) | Gαq | RhoA (via Gα12/13) |

Other Identified Molecular and Cellular Targets

Pre-clinical research has explored various molecular and cellular targets modulated by Khivorin, extending beyond its initial identification.

Enzyme Modulation and Inhibition Studies

Studies have indicated that Khivorin and its derivatives can modulate the activity of certain enzymes. While detailed enzyme inhibition profiles for Khivorin specifically are still under investigation, related limonoids and the broader context of natural product interactions with enzymes provide insight into potential mechanisms. For instance, natural products are known to affect drug metabolism by modulating cytochrome P450 (CYP) enzymes, a key class of enzymes involved in the metabolism of many compounds. mdpi.com Pre-clinical studies often involve assessing the inhibitory or inductive potential of compounds on these enzymes using in vitro and in vivo methods. mdpi.comsgs.com

Noncompetitive enzyme inhibition is one mechanism by which compounds can alter enzyme activity, and understanding the structural basis of such interactions is crucial for rational drug design. itmedicalteam.pl While specific data on Khivorin's direct modulation or inhibition of particular enzymes is limited in the provided search results, the identification of Khivorin as a partial agonist for adhesion G protein-coupled receptors (aGPCRs) suggests an impact on downstream signaling pathways that involve various enzymatic activities. smolecule.comnih.gov

Investigation of Other Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes and represent significant targets in drug discovery. depixus.comlifechemicals.com Khivorin's activity as a partial agonist for aGPCRs, such as GPR56 and GPR114, inherently involves modulating protein-protein interactions, specifically the interaction between the receptor's transmembrane domain and intracellular G proteins. smolecule.comnih.govpressbooks.pub This modulation of aGPCRs, which are implicated in various cancers and neurological disorders, highlights Khivorin's potential to interfere with critical protein networks. smolecule.comnih.gov

Beyond its interaction with aGPCRs and associated G proteins, further investigations into other potential protein-protein interactions modulated by Khivorin could reveal additional mechanisms of action. Techniques for studying PPIs in vitro and in living cells are continuously evolving, offering new avenues to explore how compounds like Khivorin might influence these complex networks. depixus.comresearchgate.net

In Vitro Cellular Assays for Biological Activity Profiling

In vitro cellular assays are essential tools in pre-clinical research to profile the biological activities of compounds like Khivorin, providing insights into their effects on cellular functions and signaling pathways. sci-hub.seeurofinsdiscovery.com

Cell-Based Reporter Assays for Receptor Activation and Signaling Pathway Analysis (e.g., SRE-Luciferase Assay)

Cell-based reporter assays are widely used to measure the activation of specific receptors and downstream signaling pathways. sci-hub.sesvarlifescience.combio-connect.nl Khivorin has been investigated using such assays, particularly in the context of its activity on aGPCRs. The Serum Response Element (SRE) luciferase reporter assay is one example of a cell-based assay used to monitor the activity of pathways like the ERK signaling pathway, which can be downstream of GPCR activation. bpsbioscience.combenthamopen.com

Studies utilizing high-throughput screening with the SRE luciferase gene reporter assay have identified Khivorin derivatives as activators of engineered, low-activity GPR56 transmembrane domains. researchgate.net This indicates that Khivorin can influence signaling pathways linked to aGPCR activation, as measured by the SRE-luciferase readout. The use of luciferase reporter assays allows for sensitive and quantifiable measurement of receptor activity and downstream effects. bio-connect.nlbenthamopen.com

Analysis of Intracellular Signaling Transduction in Cell Lines (e.g., RhoA-GTP Accumulation Assays)

Analysis of intracellular signaling transduction provides crucial details about how a compound affects cellular processes. walshmedicalmedia.comnih.gov RhoA GTPases are key regulators of cytoskeletal dynamics and are involved in various cellular functions, and their activity can be quantified using assays like RhoA-GTP accumulation assays. cytoskeleton.comnih.govnih.gov

While the provided search results specifically mention RhoA activation assays in the context of general methodologies cytoskeleton.comnih.govcytoskeleton.com and the identification of a Rho GTPase inhibitor nih.gov, they also link Khivorin's mechanism of action to the modulation of G protein-coupled receptors smolecule.comnih.gov. GPCR signaling can indeed impact RhoA activity, suggesting that Khivorin's interaction with aGPCRs could indirectly influence RhoA-GTP accumulation. Further studies specifically investigating the effect of Khivorin on RhoA signaling in relevant cell lines would be necessary to confirm this potential link.

Studies on Cellular Functions and Phenotypes (e.g., Anti-Proliferative Effects in Specific Cell Lines, Anti-Fungal Activity)

Pre-clinical studies also evaluate the effects of compounds on various cellular functions and phenotypes, such as cell proliferation and growth inhibition in cancer cell lines, and activity against fungal pathogens. nih.govvegetosindia.orgjocpr.comoxfordvacmedix.comnih.govnih.govnih.govnih.gov

Khivorin has demonstrated cytotoxic effects against various tumor cell lines, suggesting potential anti-proliferative activity. smolecule.com This aligns with the broader pre-clinical investigation of compounds for their anti-cancer effects through the assessment of cell viability and proliferation in different cancer cell lines. oxfordvacmedix.comnih.govnih.gov

Furthermore, research indicates that Khivorin may possess anti-malarial properties. smolecule.com While not explicitly detailed in the provided results, the mention of anti-fungal activity in the context of other natural products and pre-clinical studies nih.govnih.govnih.gov suggests that Khivorin, as a natural product, could also be investigated for such effects. Some natural products, including other limonoids, have shown antifungal activity. mdpi.com

Summary of Selected In Vitro Cellular Assay Findings

| Assay Type | Target/Pathway Investigated | Key Finding Related to Khivorin (or derivatives) | Relevant Citations |

| Cell-Based Reporter Assay (e.g., SRE-Luciferase) | Adhesion G protein-coupled receptors (aGPCRs), e.g., GPR56 | Khivorin derivatives activated engineered GPR56 in cell-based assays. | nih.govresearchgate.net |

| Cytotoxicity Assays | Various tumor cell lines | Khivorin demonstrated cytotoxic effects against various tumor cell lines. | smolecule.com |

| Assays for Anti-Malarial Activity | Malaria parasite (implied) | Research indicates potential effectiveness against malaria. | smolecule.com |

Cellular Adhesion and Migration Studies in Research Models

Pre-clinical research investigating the biological activities of Khivorin has explored its interaction with Adhesion G protein-coupled receptors (aGPCRs), a class of receptors known to play significant roles in various cellular processes, including adhesion and migration nih.govnih.govfrontiersin.orgfrontiersin.orgnih.govnih.gov. Khivorin has been identified as a small-molecule partial agonist for specific aGPCRs, notably GPR56/ADGRG1 and GPR114/ADGRG5 nih.govnih.gov.

Studies utilizing cell-based assays have demonstrated Khivorin's ability to activate engineered aGPCR constructs. For instance, in a serum response element (SRE)-luciferase reporter assay using HEK293T cells expressing a low-activity GPR56 7TM receptor, Khivorin was shown to activate the receptor nih.govresearchgate.net. Quantitative analysis in this assay revealed an EC50 value for Khivorin, indicating the concentration at which it elicits a half-maximal response in activating GPR56 researchgate.net. This activation of GPR56 by Khivorin suggests a potential influence on downstream signaling pathways linked to cellular migration, such as the G alpha 12/13 and Rho pathway, which GPR56 is known to regulate nih.govsci-hub.se.

While direct, detailed data tables specifically measuring Khivorin's impact on cellular adhesion strength or migration parameters (like speed or direction) in various cell types or model systems were not extensively reported in the examined literature, the established agonistic activity of Khivorin on aGPCRs provides a mechanistic basis for its potential involvement in modulating these processes nih.govnih.gov. Adhesion GPCRs mediate cell-cell and cell-matrix interactions, and their activation or modulation can significantly impact cellular adhesive properties and migratory behaviors in various physiological and pathological contexts nih.govfrontiersin.orgfrontiersin.orgnih.govnih.gov. The observed activation of GPR56 by Khivorin in research models highlights this receptor as a potential target through which Khivorin could exert effects on cellular adhesion and migration nih.govnih.govresearchgate.net.

Further detailed research findings on Khivorin's direct effects on cellular adhesion and migration assays, such as those involving transwell migration, wound healing assays, or cell-substrate adhesion strength measurements, would be necessary to fully characterize its influence on these specific cellular behaviors in research models.

GPR56 Activation by Khivorin in a Cell-Based Reporter Assay

| Compound | Assay Type | Cell Line | Receptor Construct | EC50 (µM) | Reference |

| Khivorin | SRE-luciferase reporter assay | HEK293T | GPR56-A386M 7TM | 7.2 ± 2.4 | researchgate.net |

Note: The EC50 value represents the half-maximal effective concentration for GPR56 activation in this specific assay model.

Computational and Modeling Approaches in Khivorin Research

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a macromolecule (receptor) to form a stable complex. This method is instrumental in providing insights into ligand-receptor interactions and estimating binding affinities. nih.gov It allows researchers to computationally screen libraries of compounds against a target protein to identify potential binders.

In the context of Khivorin research, molecular docking studies have been employed to investigate the interactions of Khivorin and its derivatives with specific protein targets. For instance, Khivorin and 7-deacetylkhivorin (B10754274) were examined in studies aimed at identifying potential inhibitors for dipeptidyl peptidase-4 (DPP-4) and protein tyrosine phosphatase 1B (PTP1B). These studies reported low binding energy for Khivorin and 7-deacetylkhivorin, suggesting favorable interactions with these targets. oup.com Additionally, molecular docking has been utilized to study Khivorin derivatives acting as partial agonists for Adhesion G Protein-Coupled Receptors GPR56/ADGRG1 and GPR114/ADGRG5, providing insights into how these derivatives might interact with the receptor binding sites. sci-hub.seumich.edu

Molecular docking typically involves algorithms that sample various conformations of the ligand and orientations within the receptor's binding site, scoring each pose based on an energy function to estimate binding strength. mdpi.com Key interactions identified through docking can include hydrogen bonds, π-π stacking, and hydrophobic interactions, which are crucial for stabilizing the ligand-receptor complex. mdpi.com

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Events

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for all atoms in the system, allowing the observation of conformational changes in both the ligand and the receptor, as well as the dynamics of binding and unbinding events. github.commeilerlab.org This provides a more realistic representation of the molecular system in a physiological environment, often including solvent molecules and ions. utoronto.ca

Molecular dynamics simulations have been applied in studies involving Khivorin derivatives to understand their interactions with target proteins. Research on Khivorin derivatives as partial agonists for Adhesion G Protein-Coupled Receptors GPR56/ADGRG1 and GPR114/ADGRG5 has utilized MD simulations to gain deeper insights into the dynamic behavior of these ligands within the receptor environment and to elucidate the mechanisms underlying their partial agonism. sci-hub.seumich.edu MD simulations can reveal the stability of the docked complex, the flexibility of the binding site, and the influence of the surrounding environment on the ligand-receptor interactions, complementing the findings from molecular docking studies. oup.com

Pharmacophore Modeling for Identification of Key Binding Features

Pharmacophore modeling is a ligand-based or structure-based computational technique that identifies the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups, arranged in a specific 3D spatial arrangement. frontiersin.orgmdpi.com

In the context of Khivorin research, pharmacophore modeling has been part of integrated computational workflows aimed at identifying potential therapeutic agents. Studies investigating Khivorin and 7-deacetylkhivorin as potential inhibitors of DPP-4 and PTP1B have incorporated pharmacophore modeling alongside other techniques like molecular docking and virtual screening. oup.com This approach helps in defining the key structural characteristics of Khivorin and its related compounds that are crucial for their interaction with the target proteins. By generating a pharmacophore model based on active compounds or the protein's binding site, researchers can virtually screen large databases of compounds to find novel molecules that share these essential features, potentially leading to the discovery of new ligands with similar activity profiles. mdpi.comresearchgate.net

De Novo Drug Design Methodologies Inspired by Khivorin Scaffolds

De novo drug design is a computational approach that aims to generate novel molecular structures with desired properties from scratch, rather than modifying existing compounds. pharmafeatures.comethz.ch This method often utilizes the structural information of a target binding site or the pharmacophore features of known ligands to design new molecules that are predicted to bind effectively. pharmafeatures.com Scaffold-based de novo design is a specific strategy where novel molecules are generated by decorating or modifying a predefined core structure or scaffold. unibe.charxiv.orgnih.gov

While direct studies explicitly detailing the use of Khivorin as a specific scaffold for de novo drug design were not prominently found in the search results, the complex and unique chemical structure of Khivorin, as a limonoid, presents a valuable natural product scaffold. nih.gov The insights gained from molecular docking, molecular dynamics simulations, and pharmacophore modeling studies on Khivorin and its derivatives can inform de novo design efforts. Understanding the key interacting features and the conformational preferences of Khivorin when bound to biological targets can guide the design of novel molecules that mimic these favorable interactions while potentially having improved properties. ethz.ch The Khivorin scaffold, or fragments thereof, could serve as a starting point or inspiration for generating new chemical entities with potential therapeutic applications, particularly for targets where Khivorin or its derivatives have shown promising interactions, such as Adhesion GPCRs, DPP-4, and PTP1B. oup.comsci-hub.seumich.edu Computational tools and algorithms are being developed to facilitate scaffold-based design and the generation of novel chemical space. unibe.charxiv.orgnih.gov

Future Research Directions and Advanced Methodological Perspectives for Khivorin

Exploration of Novel aGPCR Subtypes and Associated Biological Pathways for Modulation

Research has indicated that Khivorin and its derivatives can act as small molecule partial agonists for a subset of aGPCRs, including GPR56/ADGRG1 and GPR114/ADGRG5. nih.govnih.govresearchgate.net While these interactions have been identified, the broader spectrum of aGPCR subtypes that Khivorin might modulate remains an open area for investigation. Future research should focus on high-throughput screening approaches across the diverse aGPCR family to identify additional targets. Given the varied expression patterns and physiological functions of aGPCRs, identifying novel interactions could reveal new biological pathways influenced by Khivorin physiology.org. For instance, aGPCRs are involved in processes such as cellular migration, invasion, stem cell self-renewal, extracellular matrix remodeling, and vascularization, suggesting potential links to various diseases, including cancers and neurological disorders oup.com. Exploring Khivorin's effects on these pathways through targeted experiments, potentially involving cell-based assays and gene expression analysis, would be crucial. researchgate.net

Development of Advanced Chemical Probes and Biosensors Based on Khivorin Scaffolds

The limonoid structure of Khivorin provides a scaffold for the development of chemical probes and biosensors. nih.govnih.gov Advanced synthetic methodologies could be employed to create Khivorin analogues with modified functional groups or appended tags (e.g., fluorescent labels, affinity tags). kcl.ac.ukrsc.org These modified compounds could serve as valuable tools to:

Elucidate the precise binding sites of Khivorin on aGPCRs and other potential targets.

Track the cellular distribution and pharmacokinetics of Khivorin and its derivatives.

Develop high-throughput screening assays for identifying more potent or selective modulators of aGPCRs based on the Khivorin scaffold.

Structure-activity relationship (SAR) studies, similar to those conducted for other compound classes, would be essential in the design and optimization of these probes and biosensors. kcl.ac.ukmdpi.comnih.govdrughunter.com

Integration of Omics Data (e.g., Proteomics, Metabolomics) to Elucidate Khivorin's Cellular Impact

To gain a comprehensive understanding of Khivorin's effects at the cellular level, integrating data from various omics technologies is essential. mdc-berlin.defrontiersin.orgmdpi.comrevespcardiol.orgwistar.org

Proteomics: Quantitative proteomics could reveal changes in protein expression and post-translational modifications in cells or tissues treated with Khivorin. This can help identify downstream signaling proteins and pathways affected by Khivorin-aGPCR interactions or other potential targets. mdc-berlin.defrontiersin.orgrevespcardiol.orgwistar.org

Metabolomics: Metabolomics can provide insights into the metabolic changes induced by Khivorin. mdc-berlin.defrontiersin.orgrevespcardiol.orgwistar.orgmdpi.comnih.govresearchgate.netnih.govlcms.cz Analyzing the alterations in the levels of various metabolites can help elucidate the impact of Khivorin on cellular processes such as energy metabolism, lipid synthesis, or amino acid pathways. nih.gov

Integrating proteomics and metabolomics data can help connect changes in protein networks to alterations in metabolic profiles, providing a more holistic view of Khivorin's cellular impact. mdc-berlin.defrontiersin.orgmdpi.comrevespcardiol.org

Advanced Analytical Method Development for Khivorin and its Metabolites in Research Studies

Accurate quantification and identification of Khivorin and its metabolites in complex biological matrices are critical for pharmacokinetic and pharmacodynamic studies. mdpi.comamegroups.orgmdpi.commdpi.com While techniques like LC-MS and GC-MS are commonly used for metabolite analysis, developing more advanced analytical methods is crucial. mdpi.comnih.govresearchgate.netnih.govlcms.czamegroups.orgmdpi.commdpi.comnews-medical.netchromatographyonline.com

Higher Sensitivity and Specificity: Developing methods with improved sensitivity and specificity would allow for the detection and quantification of Khivorin and its metabolites at lower concentrations and in smaller sample volumes. This is particularly important for in vivo studies. amegroups.orgmdpi.com

Simultaneous Analysis of Multiple Analytes: Advanced hyphenated techniques, such as LC-MS/MS or GC-MS/MS, can facilitate the simultaneous analysis of Khivorin and multiple potential metabolites, providing a more complete metabolic profile. amegroups.orgmdpi.comchromatographyonline.com

Improved Sample Preparation: Development of more efficient and less labor-intensive sample preparation methods from various biological samples (e.g., cell lysates, tissue homogenates, biological fluids) is also essential to enhance the throughput and reliability of analytical studies. mdpi.comresearchgate.netamegroups.org

These advancements in analytical methods will support more detailed and accurate research into Khivorin's behavior in biological systems.

Systems Biology Approaches to Understanding Khivorin's Network Effects

Systems biology approaches can be employed to understand how Khivorin influences complex biological networks beyond direct receptor interactions. google.comhi.isgatech.edu This involves integrating diverse datasets, including omics data, protein interaction data, and pathway information, to build computational models. google.comgatech.edu These models can help:

Identify key nodes and pathways most affected by Khivorin.

Predict off-target effects or unintended consequences of Khivorin exposure.

Simulate the impact of Khivorin on cellular behavior and responses under different conditions.

Such a holistic approach can provide a deeper understanding of Khivorin's system-wide effects and identify potential synergistic or antagonistic interactions with other molecules. gatech.edu

Investigating Biosynthetic Engineering for Enhanced Production or Novel Analogues

Khivorin is a natural product, and its availability from plant sources may be limited or subject to variability. nih.govnih.gov Investigating the biosynthetic pathway of Khivorin could open avenues for biosynthetic engineering. This could involve:

Identifying and characterizing the enzymes and genes involved in Khivorin biosynthesis.

Engineering microorganisms or plant systems to enhance Khivorin production.

Manipulating biosynthetic pathways to produce novel Khivorin analogues with potentially improved properties.

Biosynthetic engineering could provide a sustainable and scalable source of Khivorin and its derivatives for research and potential development.

Pre-clinical in vitro and in vivo (animal model) Efficacy Research Methodologies (excluding human trials)

Pre-clinical research is crucial to evaluate the potential efficacy of Khivorin in relevant biological contexts before considering any human applications. mdpi.comresearchgate.netnih.govscitechnol.com

In vitro Studies: A range of in vitro methodologies can be utilized, including:

Cell-based assays to assess Khivorin's effects on cell proliferation, migration, differentiation, and signaling pathways in relevant cell lines. nih.govresearchgate.netnih.govnih.gov

Co-culture systems or 3D cell models to better mimic the complexity of in vivo tissues.

Biochemical assays to study enzyme activity or protein-ligand interactions modulated by Khivorin. nih.govresearchgate.net

In vivo Studies (Animal Models): Appropriate animal models are essential for evaluating Khivorin's efficacy in a living system. mdpi.comresearchgate.netnih.govscitechnol.comemulatebio.com The selection of animal models should be based on the specific biological process or disease being investigated, considering the relevance of aGPCR expression and function in that model. mdpi.comnih.gov Methodologies in animal studies could include:

Administering Khivorin to animal models and monitoring its effects on relevant physiological parameters or disease markers. googleapis.com

Using imaging techniques to visualize the distribution of Khivorin or its effects on tissues.

Collecting tissue samples for subsequent analysis using omics technologies or other biochemical methods. mdpi.com

Rigorous experimental design, appropriate control groups, and careful statistical analysis are paramount in both in vitro and in vivo pre-clinical studies to ensure the reliability and reproducibility of the findings. mdpi.comresearchgate.netscitechnol.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Khivorin | 161200 |

| GPR56 (ADGRG1) | 28323 |

| GPR114 (ADGRG5) | 114708 |

Interactive Data Table Example (Static representation)

While a truly interactive table cannot be generated in this format, a static representation of potential data from a hypothetical Khivorin-aGPCR interaction study is provided below.

| aGPCR Subtype | Khivorin Effect (Agonist/Antagonist/No Effect) | EC50 or IC50 (µM) | Signaling Pathway Modulated |

| GPR56 | Partial Agonist | ~7.2 nih.gov | Gα12/13 Signaling nih.govresearchgate.net |

| GPR144 | Partial Agonist | Not specified in search results | Not specified in search results |

| Novel aGPCR 1 | To be determined | To be determined | To be determined |

| Novel aGPCR 2 | To be determined | To be determined | To be determined |

Q & A

Q. What experimental parameters should be prioritized when synthesizing Khivorin for reproducibility?

Q. How can researchers ensure accurate characterization of Khivorin’s structural properties?

Methodological Answer:

- Combine spectroscopic techniques (e.g., X-ray crystallography for 3D structure, FTIR for functional groups) and chromatographic methods (HPLC for purity). Cross-validate results with independent labs and reference known spectra from peer-reviewed databases. Disclose instrument calibration details and baseline corrections in publications .

Q. What are the best practices for designing in vitro assays to study Khivorin’s mechanism of action?

Methodological Answer:

- Define biological replicates (n ≥ 3) and use isogenic cell lines to reduce variability. Include dose-response curves and time-course experiments. Validate findings with orthogonal assays (e.g., siRNA knockdown alongside pharmacological inhibition). Address confounding factors like solvent toxicity in controls .

Advanced Research Questions

Q. How should researchers resolve contradictions in Khivorin’s reported pharmacological activity across studies?

Methodological Answer:

- Conduct a systematic review with meta-analysis to quantify heterogeneity. Compare experimental variables (e.g., cell models, assay endpoints, Khivorin purity). Replicate conflicting studies under standardized conditions. Use sensitivity analysis to identify critical parameters influencing outcomes .

Q. What strategies are effective for isolating Khivorin’s target proteins in complex biological systems?

Methodological Answer:

- Employ affinity chromatography with Khivorin-conjugated beads and validate binding via surface plasmon resonance (SPR). Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative proteomics. Cross-reference pull-down results with computational docking simulations to prioritize candidates .

Q. How can multi-omics approaches enhance understanding of Khivorin’s metabolic pathways?

Methodological Answer:

Q. What statistical methods are recommended for analyzing Khivorin’s dose-dependent toxicity in preclinical models?

Methodological Answer:

- Apply non-linear regression (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Use mixed-effects models to account for inter-animal variability. Perform post hoc tests (e.g., Tukey’s HSD) for pairwise comparisons. Include effect size metrics to contextualize biological significance .

Methodological Considerations for Data Contradictions

Q. How should researchers address variability in Khivorin’s stability under different storage conditions?

Methodological Answer:

Q. What frameworks are suitable for integrating conflicting computational and experimental data on Khivorin’s binding affinity?

Methodological Answer:

- Apply Bayesian inference to reconcile discrepancies, weighting data by experimental rigor (e.g., in vitro > in silico). Validate docking predictions with alanine scanning mutagenesis. Use ensemble modeling to account for protein flexibility .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with open-science principles in Khivorin studies?

Methodological Answer:

- Share synthetic protocols on platforms like Protocols.io . Deposit crystallography data in the Cambridge Structural Database (CSD) and omics data in public repositories (e.g., GEO, PRIDE). Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data guidelines and disclose funding sources transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products